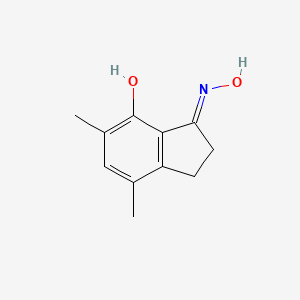
4-(3-Chloropropyl)hepta-1,6-dien-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloropropyl)hepta-1,6-dien-4-ol is an organic compound with the molecular formula C10H17ClO. It is a derivative of hepta-1,6-dien-4-ol, where a chloropropyl group is attached to the fourth carbon atom. This compound is of interest due to its unique structure, which combines an alcohol group with a chlorinated alkyl chain and conjugated diene system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)hepta-1,6-dien-4-ol typically involves the reaction of hepta-1,6-dien-4-ol with 3-chloropropyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction, where hepta-1,6-dien-4-ol reacts with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chloropropyl)hepta-1,6-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), various nucleophiles
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols, alkanes
Substitution: Amines, thiols, ethers
Applications De Recherche Scientifique
4-(3-Chloropropyl)hepta-1,6-dien-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving chlorinated organic compounds.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-Chloropropyl)hepta-1,6-dien-4-ol involves its interaction with molecular targets such as enzymes or receptors. The chloropropyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The conjugated diene system may participate in pericyclic reactions, while the alcohol group can form hydrogen bonds or undergo further chemical modifications. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hepta-1,6-dien-4-ol: The parent compound without the chloropropyl group.
4-(3-Bromopropyl)hepta-1,6-dien-4-ol: A similar compound with a bromine atom instead of chlorine.
4-(3-Hydroxypropyl)hepta-1,6-dien-4-ol: A derivative with a hydroxyl group instead of chlorine.
Uniqueness
4-(3-Chloropropyl)hepta-1,6-dien-4-ol is unique due to the presence of the chloropropyl group, which imparts distinct reactivity and chemical properties. The combination of an alcohol group, a chlorinated alkyl chain, and a conjugated diene system makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
87998-00-3 |
|---|---|
Formule moléculaire |
C10H17ClO |
Poids moléculaire |
188.69 g/mol |
Nom IUPAC |
4-(3-chloropropyl)hepta-1,6-dien-4-ol |
InChI |
InChI=1S/C10H17ClO/c1-3-6-10(12,7-4-2)8-5-9-11/h3-4,12H,1-2,5-9H2 |
Clé InChI |
OKVCPDRNKPGVPX-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CCCCl)(CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


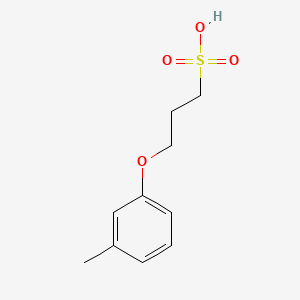
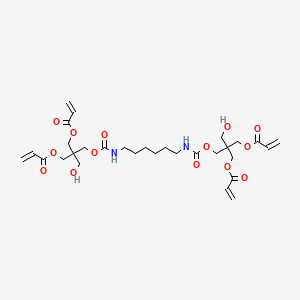

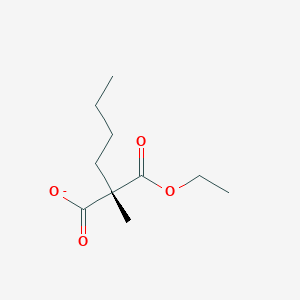
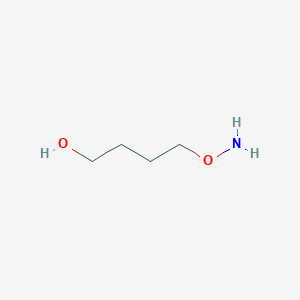
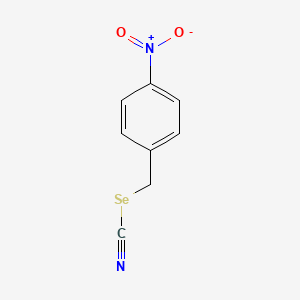

![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)
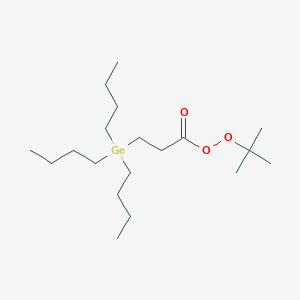


![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)
![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)
